molecular formula C10H11ClO3 B13087979 (S)-3-(4-Chlorophenoxy)butanoic acid

(S)-3-(4-Chlorophenoxy)butanoic acid

Cat. No.: B13087979
M. Wt: 214.64 g/mol
InChI Key: RSXQVYRBRCBEOM-ZETCQYMHSA-N
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Description

(S)-3-(4-Chlorophenoxy)butanoic acid is an organic compound characterized by the presence of a chlorophenoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Chlorophenoxy)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and (S)-3-bromobutanoic acid.

    Formation of the Chlorophenoxy Intermediate: The first step involves the reaction of 4-chlorophenol with a suitable base, such as sodium hydroxide, to form the sodium salt of 4-chlorophenol. This intermediate is then reacted with (S)-3-bromobutanoic acid under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(S)-3-(4-Chlorophenoxy)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-3-(4-Chlorophenoxy)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Chlorophenoxy)butanoic acid: The enantiomer of (S)-3-(4-Chlorophenoxy)butanoic acid, which may have different biological activities and properties.

    4-Chlorophenoxyacetic acid: A structurally similar compound with a different backbone, used in various agricultural applications.

    2-(4-Chlorophenoxy)propanoic acid: Another related compound with a different carbon chain length, used in herbicide formulations.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities compared to its enantiomer or other structurally similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(3S)-3-(4-chlorophenoxy)butanoic acid

InChI

InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

RSXQVYRBRCBEOM-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(CC(=O)O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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